What is the chemical structure of 2-Deoxy-D-glucose-tetraacetate?
What is the chemical structure of 2-Deoxy-D-glucose-tetraacetate?
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Deoxy-D-glucose-tetraacetate (CAS 69515-91-9), the tetra-acetylated form of the glycolysis inhibitor 2-Deoxy-D-glucose (2-DG), is a biochemical reagent of significant interest in the field of glycobiology and cancer research.[1][2][3] Its esterified nature presents altered physicochemical properties compared to its parent compound, potentially influencing its cellular uptake, mechanism of action, and therapeutic efficacy. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activities of 2-Deoxy-D-glucose-tetraacetate, with a focus on its effects on insulin (B600854) secretion and its cytotoxic properties against various cell lines. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development.
Chemical Structure and Properties
2-Deoxy-D-glucose-tetraacetate, systematically named 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose, is a derivative of 2-deoxy-D-glucose where the hydroxyl groups at positions 1, 3, 4, and 6 are replaced by acetate (B1210297) esters. This modification increases the lipophilicity of the molecule compared to 2-DG.
Molecular Formula: C₁₄H₂₀O₉[4]
Molecular Weight: 332.30 g/mol [4]
CAS Number: 69515-91-9[4]
Below is a two-dimensional representation of the chemical structure of 2-Deoxy-D-glucose-tetraacetate, illustrating the pyranose ring and the four acetyl groups.
Caption: 2D structure of 2-Deoxy-D-glucose-tetraacetate.
Synthesis
A common method for the synthesis of 2-Deoxy-D-glucose-tetraacetate involves the acetylation of 2-deoxy-D-glucose. A detailed protocol is outlined in the experimental section. The synthesis of the precursor, 2-deoxy-D-glucose, can be achieved through various methods, including the haloalkoxylation of R-D-Glucal followed by reduction and hydrolysis.
Biological Activity
Dual Effect on Insulin Release
2-Deoxy-D-glucose-tetraacetate exhibits a concentration-dependent dual effect on glucose-induced insulin release from pancreatic islets.[2] At lower concentrations (0.19 to 1.7 mM), it enhances insulin secretion, while at higher concentrations (e.g., 10 mM), it inhibits it.[2] This suggests a complex mechanism of action that may involve both metabolic effects and direct interaction with cellular components.
Table 1: Effect of 2-Deoxy-D-glucose-tetraacetate on Glucose-Induced Insulin Release
| Concentration (mM) | Effect on Insulin Release (in the presence of 8.3 mM D-glucose) | Anomer Preference |
| 0.19 - 1.7 | Augmentation | α-anomer > β-anomer |
| 10 | Inhibition | α-anomer > β-anomer |
Cytotoxic Activity
2-Deoxy-D-glucose-tetraacetate has demonstrated significant cytotoxic effects against various cell types, including human lymphocytes, fibroblasts, and melanoma cells.[1] This cytotoxicity is both concentration- and time-dependent.
Table 2: Cytotoxic Effects of 2-Deoxy-D-glucose-tetraacetate
| Cell Type | Concentration Range | Time-Dependent Effect | Observed Outcome |
| Activated T cells | 10 µM - 1.0 mM | - | Inhibition of proliferation |
| Unstimulated PBMC | 10 µM - 1.0 mM | - | Decreased viability |
| Anti-CD3 stimulated PBMC | 10 µM - 1.0 mM | - | Decreased viability |
| Human skin fibroblasts | - | - | Comparable to lymphocytes |
| Human melanoma cells (Colo 38) | 0.1 - 1.0 mM | 4 - 72 h | Cytotoxic action |
Interestingly, in human melanoma cells, the induced cell death was found to be necrotic rather than apoptotic.[1]
Experimental Protocols
Synthesis of 2-Deoxy-1,3,4,6-tetra-O-acetyl-α/β-D-glucopyranoside
This protocol is adapted from a patented synthesis method for 2-deoxy-D-glucose, where the tetra-acetylated compound is a key intermediate.
Materials:
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Methyl 3,4,6-tri-O-acetyl-2-deoxy-α/β-D-glucopyranoside
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Acetic acid
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Acetic anhydride
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Concentrated sulfuric acid
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Dichloromethane
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Saturated sodium bicarbonate solution
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Sodium sulfate (B86663)
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Water
Procedure:
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To a stirred solution of methyl 3,4,6-tri-O-acetyl-2-deoxy-α/β-D-glucopyranoside in acetic acid and acetic anhydride, add concentrated sulfuric acid at 0°C.
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Allow the reaction mixture to warm to room temperature and stir for 2 hours.
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Dilute the reaction mixture with water and extract with dichloromethane.
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Wash the organic phase with saturated sodium bicarbonate solution and water.
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Dry the organic phase over sodium sulfate and concentrate to obtain the crude product.
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The crude product can be further purified by crystallization.
Cell Viability Assay (MTT Assay)
This is a general protocol for assessing cell viability after treatment with 2-Deoxy-D-glucose-tetraacetate.
Materials:
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Target cells (e.g., human melanoma cells)
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Complete cell culture medium
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2-Deoxy-D-glucose-tetraacetate stock solution
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization solution (e.g., DMSO or a detergent-based solution)
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96-well microtiter plates
Procedure:
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Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Prepare serial dilutions of 2-Deoxy-D-glucose-tetraacetate in complete culture medium.
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Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
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Incubate the plates for the desired time period (e.g., 4 to 72 hours).
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After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours, allowing the formation of formazan (B1609692) crystals.
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Add the solubilization solution to each well to dissolve the formazan crystals.
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Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Calculate the percentage of cell viability relative to the vehicle control.
Caption: Workflow for a typical cell viability assay.
Signaling Pathways
The precise signaling pathways modulated by 2-Deoxy-D-glucose-tetraacetate are not yet fully elucidated. However, based on the known mechanisms of its parent compound, 2-deoxy-D-glucose, several pathways are likely to be involved. 2-DG is known to inhibit glycolysis, leading to a decrease in cellular ATP levels and an increase in AMP. This metabolic stress can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.
Furthermore, the cytotoxic effects, particularly the induction of necrosis, suggest that at higher concentrations, 2-Deoxy-D-glucose-tetraacetate may lead to severe energy depletion and cellular damage, bypassing the programmed cell death pathways of apoptosis.
Caption: Hypothesized signaling cascade.
Conclusion
2-Deoxy-D-glucose-tetraacetate is a promising molecule with complex biological activities. Its dual effect on insulin secretion and its potent cytotoxic effects warrant further investigation. The detailed experimental protocols and compiled data in this guide are intended to serve as a valuable resource for researchers in the fields of drug discovery, metabolic disorders, and oncology. Future studies should focus on elucidating the specific molecular targets and signaling pathways of this compound to fully understand its therapeutic potential.
References
- 1. Cytotoxic action of 2-deoxy-D-glucose tetraacetate upon human lymphocytes, fibroblasts and melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumoral action of 2-deoxy-D-glucose tetraacetate in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
